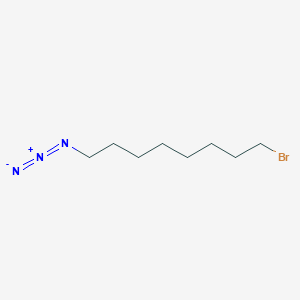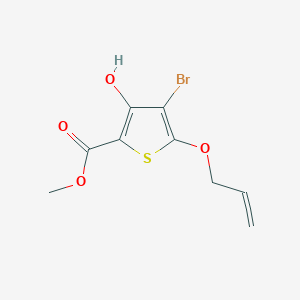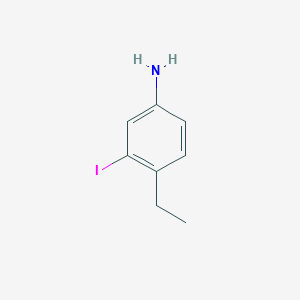
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is a fluorinated organic compound with the molecular formula C16H7F9. It is characterized by the presence of nine fluorine atoms, which impart unique chemical and physical properties to the molecule. This compound is part of the broader class of perfluorinated compounds, known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane typically involves the fluorination of hexadecane. One common method is the electrochemical fluorination (ECF) process, where hexadecane is subjected to fluorine gas in the presence of an electrolyte, such as hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale ECF reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves maintaining a specific temperature and pressure, as well as using high-purity fluorine gas to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, phenoxides, and enolates. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a fluorinated amine derivative, while reaction with a phenoxide can yield a fluorinated ether.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluorohexadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and processes.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its unique properties can enhance the stability and efficacy of pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are used in coatings, lubricants, and other applications requiring chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane involves its interaction with molecular targets through its fluorine atoms. These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound’s high electronegativity and stability allow it to interact with various molecular pathways, influencing chemical reactions and biological processes.
Comparison with Similar Compounds
- 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane
- 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane
Uniqueness: 1,1,1,2,2,3,3,4,4-Nonafluorohexadecane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a higher degree of stability and resistance to chemical degradation, making it particularly valuable in applications requiring long-term stability and performance.
Properties
CAS No. |
106873-68-1 |
|---|---|
Molecular Formula |
F(CF2)4(CH2)12H C16H25F9 |
Molecular Weight |
388.35 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorohexadecane |
InChI |
InChI=1S/C16H25F9/c1-2-3-4-5-6-7-8-9-10-11-12-13(17,18)14(19,20)15(21,22)16(23,24)25/h2-12H2,1H3 |
InChI Key |
PEUFNQDFGAXIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


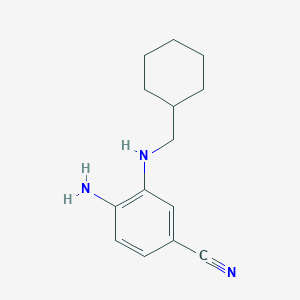
![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
amine](/img/structure/B12078986.png)
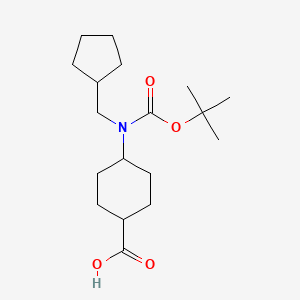

![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)





